molecular formula C15H8ClF3N2O B2556879 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 338770-32-4

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde

Cat. No.: B2556879
CAS No.: 338770-32-4
M. Wt: 324.69
InChI Key: VAXNPSOTXPROHH-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a unique structure with a trifluoromethyl group, a chloro-substituted pyridine ring, and an indole moiety, making it an interesting subject for chemical and pharmaceutical research.

Mechanism of Action

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts such as iron fluoride . These methods provide efficient ways to introduce the trifluoromethyl and chloro groups into the pyridine ring, followed by further functionalization to obtain the desired indole derivative.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives and trifluoromethyl-substituted compounds:

The uniqueness of this compound lies in its combination of the indole moiety with the trifluoromethyl and chloro-substituted pyridine ring, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-12-5-10(15(17,18)19)6-20-14(12)21-7-9(8-22)11-3-1-2-4-13(11)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXNPSOTXPROHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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